3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-methoxyethyl)propanamide
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Overview
Description
3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-methoxyethyl)propanamide is an organic compound with the molecular formula C18H19N3O7. It is characterized by the presence of a dinitrophenoxy group and a methoxyethyl group attached to a propanamide backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-methoxyethyl)propanamide typically involves a multi-step process. One common method starts with the nitration of phenol to produce 3,5-dinitrophenol. This intermediate is then reacted with 4-bromophenol to form 3,5-dinitrophenoxyphenol. The final step involves the reaction of this intermediate with N-(2-methoxyethyl)propanamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-methoxyethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can produce various phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-methoxyethyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for probing biological systems.
Medicine
In the field of medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial processes, including the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-methoxyethyl)propanamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the phenoxy and methoxyethyl groups can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide
- 3-[4-(3,5-dinitrophenoxy)phenyl]-N-[2-(methylthio)phenyl]propanamide
Uniqueness
Compared to similar compounds, 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-methoxyethyl)propanamide is unique due to its specific combination of functional groups. The presence of both nitro and methoxyethyl groups provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H19N3O7 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-methoxyethyl)propanamide |
InChI |
InChI=1S/C18H19N3O7/c1-27-9-8-19-18(22)7-4-13-2-5-16(6-3-13)28-17-11-14(20(23)24)10-15(12-17)21(25)26/h2-3,5-6,10-12H,4,7-9H2,1H3,(H,19,22) |
InChI Key |
CPUKFRYTHZHSPU-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CCC1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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